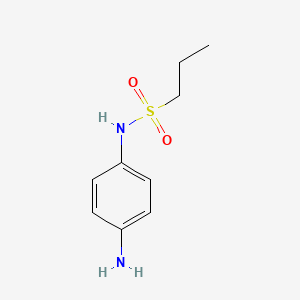
N-(4-aminophenyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-aminophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.28 g/mol .
Molecular Structure Analysis
The InChI code for “N-(4-aminophenyl)propane-1-sulfonamide” is 1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 . This indicates that the molecule consists of a propane-1-sulfonamide group attached to a 4-aminophenyl group .Physical And Chemical Properties Analysis
“N-(4-aminophenyl)propane-1-sulfonamide” is a powder at room temperature . It has a melting point of 113-114°C .科学的研究の応用
Applications in Biocatalysis and Drug Metabolism
Biotransformation of Biaryl-Bis-Sulfonamide : A study detailed the use of Actinoplanes missouriensis for biocatalytic transformation of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This process produced mammalian metabolites of LY451395, enabling their structural characterization through nuclear magnetic resonance spectroscopy. This methodology supports comprehensive structural analysis of drug metabolites, aiding in clinical investigations of drug metabolism (Zmijewski et al., 2006).
Applications in Antimicrobial and Antifungal Activities
Antimicrobial and Antifungal N-Sulfonates : Research demonstrated the synthesis of novel functionalized N-sulfonates, which exhibited promising antimicrobial and antifungal activities. These compounds were synthesized by introducing sulfopropyl and sulfobutyl groups into heterocyclic molecules to increase water solubility and anionic character. Among the synthesized compounds, 4-(4-carboxypyridinium-1-yl)butane-1-sulfonate displayed significant activity against various bacteria and fungi (Fadda et al., 2016).
Applications in Polymer Modification
Modification of Hydrogels : Poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including aromatic amines. The modification enhanced the hydrogels' thermal stability and swelling properties. These amine-modified polymers also displayed increased antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Applications in Material Science
Gas Permeation and Separation : Sulfonated polyimide membranes were studied for their gas permeation and separation properties. These membranes exhibited selective permeability for gases like H2, CO2, O2, N2, and CH4, and their properties were influenced by humidity levels. Such materials are valuable for applications in gas separation technologies (Tanaka et al., 2006).
Applications in Environmental Science
Degradation of Sulfonamide Antibiotics : A study on Microbacterium sp. strain BR1 revealed a novel microbial strategy to degrade sulfonamide antibiotics, which are persistent in the environment. The degradation involved ipso-hydroxylation followed by fragmentation, releasing various metabolites and reducing the environmental impact of these antibiotics (Ricken et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-aminophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-7-14(12,13)11-9-5-3-8(10)4-6-9/h3-6,11H,2,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUBLKMKQRMPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2419337.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2419339.png)
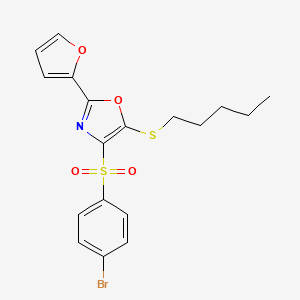
![N-(3-(1H-imidazol-1-yl)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2419341.png)
![2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2419342.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2419345.png)
![(Z)-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2419348.png)
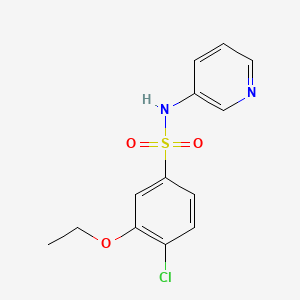
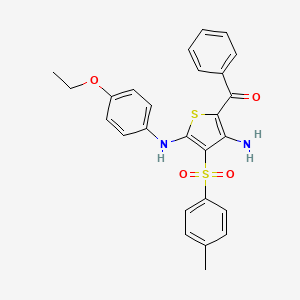
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2419356.png)
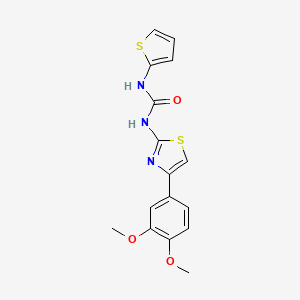

![3-(4-methoxybenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419360.png)